molecular formula C6H10F2N2O B3061230 3-amino-3-(difluoromethyl)piperidin-2-one CAS No. 70470-98-3

3-amino-3-(difluoromethyl)piperidin-2-one

Cat. No. B3061230
Key on ui cas rn: 70470-98-3
M. Wt: 164.15 g/mol
InChI Key: KATOCNXVWLJLIU-UHFFFAOYSA-N
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Patent
US04413141

Procedure details

To a solution of (±)-methyl 2-difluoromethyl-2,5-diaminopentanoate dihydrochloride (2.7 g) in dry methanol (30 ml) is added under nitrogen 2 equivalents of sodium methylate in methanol (0.46 g of sodium in 20 ml of methanol). The reaction mixture is stirred for 3 hours at room temperature, then the solvent is evaporated under reduced pressure. The residue is extracted with ether to yield crude (±)-3-amino-3-difluoromethyl-2-piperidone which is purified either by crystallization from CHCl3 /pentane (m.p. 149° C.) or by distillation (b.p. 135° C./0.05 mm Hg).
Name
(±)-methyl 2-difluoromethyl-2,5-diaminopentanoate dihydrochloride
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[F:3][CH:4]([F:15])[C:5]([NH2:14])([CH2:10][CH2:11][CH2:12][NH2:13])[C:6](OC)=[O:7].C[O-].[Na+]>CO>[NH2:14][C:5]1([CH:4]([F:15])[F:3])[CH2:10][CH2:11][CH2:12][NH:13][C:6]1=[O:7] |f:0.1.2,3.4|

Inputs

Step One
Name
(±)-methyl 2-difluoromethyl-2,5-diaminopentanoate dihydrochloride
Quantity
2.7 g
Type
reactant
Smiles
Cl.Cl.FC(C(C(=O)OC)(CCCN)N)F
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1(C(NCCC1)=O)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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